molecular formula C7H11Br3O2 B1606704 3-Bromo-2,2-bis(bromomethyl)propyl acetate CAS No. 3580-97-0

3-Bromo-2,2-bis(bromomethyl)propyl acetate

Cat. No.: B1606704
CAS No.: 3580-97-0
M. Wt: 366.87 g/mol
InChI Key: HNKJDSDREJCMHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2,2-bis(bromomethyl)propyl acetate is an organic compound with the molecular formula C7H11Br3O2. It is characterized by the presence of three bromine atoms and an acetate group. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2,2-bis(bromomethyl)propyl acetate typically involves the bromination of 2,2-bis(bromomethyl)propyl acetate. The reaction is carried out under controlled conditions to ensure the selective bromination of the desired positions on the molecule. Common reagents used in this process include bromine and a suitable solvent such as acetic acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with careful monitoring of reaction conditions to optimize yield and purity. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2,2-bis(bromomethyl)propyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-2,2-bis(bromomethyl)propyl acetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-2,2-bis(bromomethyl)propyl acetate involves its reactivity with various nucleophiles and electrophiles. The bromine atoms act as leaving groups, facilitating substitution reactions. The acetate group can also participate in esterification and hydrolysis reactions, contributing to the compound’s versatility in chemical synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-2-(bromomethyl)propionic acid
  • 2,2-Bis(bromomethyl)propyl acetate
  • 3-Bromo-2,2-bis(bromomethyl)propanol

Uniqueness

3-Bromo-2,2-bis(bromomethyl)propyl acetate is unique due to its specific arrangement of bromine atoms and the presence of an acetate group. This structure imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

[3-bromo-2,2-bis(bromomethyl)propyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11Br3O2/c1-6(11)12-5-7(2-8,3-9)4-10/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNKJDSDREJCMHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(CBr)(CBr)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Br3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90300329
Record name 3-bromo-2,2-bis(bromomethyl)propyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90300329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3580-97-0
Record name NSC135981
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135981
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-bromo-2,2-bis(bromomethyl)propyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90300329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-2,2-bis(bromomethyl)propyl acetate
Reactant of Route 2
Reactant of Route 2
3-Bromo-2,2-bis(bromomethyl)propyl acetate
Reactant of Route 3
Reactant of Route 3
3-Bromo-2,2-bis(bromomethyl)propyl acetate
Reactant of Route 4
Reactant of Route 4
3-Bromo-2,2-bis(bromomethyl)propyl acetate
Reactant of Route 5
Reactant of Route 5
3-Bromo-2,2-bis(bromomethyl)propyl acetate
Reactant of Route 6
Reactant of Route 6
3-Bromo-2,2-bis(bromomethyl)propyl acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.